molecular formula C21H28Cl3N5O2 B12422494 Ipatasertib-NH2 (dihydrochloride)

Ipatasertib-NH2 (dihydrochloride)

Cat. No.: B12422494
M. Wt: 488.8 g/mol
InChI Key: JUPJLFOYULADQR-AXGUDRQCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ipatasertib-NH2 (dihydrochloride) involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon .

Industrial Production Methods

Industrial production of Ipatasertib-NH2 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The production also adheres to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Ipatasertib-NH2 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Ipatasertib-NH2 (dihydrochloride) has several scientific research applications:

    Chemistry: It is used as a tool compound to study the PI3K/Akt/mTOR signaling pathway.

    Biology: Researchers use it to investigate the role of Akt in cellular processes such as apoptosis and cell proliferation.

    Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including breast cancer and prostate cancer.

    Industry: The compound is used in the development of targeted cancer therapies.

Mechanism of Action

Ipatasertib-NH2 (dihydrochloride) exerts its effects by inhibiting the activity of Akt. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells. The compound specifically targets the ATP-binding site of Akt, preventing its activation and subsequent downstream signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ipatasertib-NH2 (dihydrochloride) is unique due to its high selectivity for Akt and its ability to inhibit all three isoforms of the protein. This broad inhibition makes it a potent compound for targeting cancers with activated Akt signaling .

Properties

Molecular Formula

C21H28Cl3N5O2

Molecular Weight

488.8 g/mol

IUPAC Name

(2S)-3-amino-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]propan-1-one;dihydrochloride

InChI

InChI=1S/C21H26ClN5O2.2ClH/c1-13-10-17(28)19-18(13)20(25-12-24-19)26-6-8-27(9-7-26)21(29)16(11-23)14-2-4-15(22)5-3-14;;/h2-5,12-13,16-17,28H,6-11,23H2,1H3;2*1H/t13-,16-,17-;;/m1../s1

InChI Key

JUPJLFOYULADQR-AXGUDRQCSA-N

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CN)C4=CC=C(C=C4)Cl)O.Cl.Cl

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CN)C4=CC=C(C=C4)Cl)O.Cl.Cl

Origin of Product

United States

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